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molecular formula C10H17N3 B8325232 2-[N-(3-aminopropyl)-N-methylamino]-4-methylpyridine

2-[N-(3-aminopropyl)-N-methylamino]-4-methylpyridine

Cat. No. B8325232
M. Wt: 179.26 g/mol
InChI Key: PDWRPFYRISKDFJ-UHFFFAOYSA-N
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Patent
US04547506

Procedure details

Substituting 2-bromo-4-methylpyridine (25.8 g) for 2-bromo-3-methylpyridine and using the corresponding molar proportions of the other reagents in the method of Example 36(i) gave 2-(3-aminopropylamino)-4-methylpyridine (16.1 g), bp 120°-24° C.; 0.01-0.02 mm Hg. (ii) Substituting 2-(3-aminopropylamino)-4-methylpyridine (7.5 g) for 2-(3-aminopropylamino)-3-methylpyridine and using corresponding molar proportions of the other reagents in the method of Example 36(ii) gave 2-[N-(3-aminopropyl)-N-methylamino]-4-methylpyridine (3.53 g) as an oil. (iii) Substituting 2-[N-(3-aminopropyl)-N-methylamino]-4-methylpyridine (1.0 g) for 2-[N-(3-aminopropyl)-N-methyl amino]-3-methylpyridine and using corresponding molar proportions of the other reagents in method of Example 36(iii) gave 2-[3-[N-methyl-N-(4-methylpyrid-2-yl)amino] propylamino]-5-(6-methylpyrid-3-ylmethyl)pyrimid-4-one 1H2O, 0.56 g (26%) mp indeterminate (from ethanol/water).
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]([CH2:14][CH2:15][CH2:16][N:17]2C(=O)C3=CC=CC=C3C2=O)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)C=CC=CC=1.N[CH2:29]CCNC1C(C)=CC=CN=1>>[NH2:17][CH2:16][CH2:15][CH2:14][N:7]([C:8]1[CH:13]=[C:12]([CH3:29])[CH:11]=[CH:10][N:9]=1)[CH3:1]

Inputs

Step One
Name
( ii )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N(C1=NC=CC=C1)CCCN1C(C=2C(C1=O)=CC=CC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCNC1=NC=CC=C1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NCCCN(C)C1=NC=CC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.53 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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